4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
Description
4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is a fluorinated oxazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position of the oxazole ring and a phenyl substituent at the 2-position bearing both a fluorine atom (4-fluoro) and a trifluoromethyl (-CF₃) group (3-trifluoromethyl). This structure combines electron-withdrawing groups (fluorine, CF₃) and a reactive chloromethyl moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₁₁H₇ClF₄NO, with a molecular weight of 292.63 g/mol.
The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), while the fluorinated aryl moiety enhances lipophilicity and metabolic stability, traits critical for bioactive molecules.
Properties
IUPAC Name |
4-(chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-9(13)8(3-6)11(14,15)16/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUKWCUHUDQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283294-73-4 | |
| Record name | 4-(chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxazole Ring Assembly via Cyclocondensation
The oxazole nucleus is typically formed through cyclocondensation of a substituted benzaldehyde derivative with an α-hydroxyimino ketone. For the target compound, 4-fluoro-3-(trifluoromethyl)benzaldehyde serves as the aromatic precursor.
- Intermediate Formation : React 4-fluoro-3-(trifluoromethyl)benzaldehyde with diacetyl monooxime in the presence of hydrochloric acid.
- Cyclization : The resulting imine undergoes intramolecular cyclization under acidic conditions to yield 2-[4-fluoro-3-(trifluoromethyl)phenyl]-4-(hydroxymethyl)-1,3-oxazole.
Reaction Conditions :
Chloromethyl Group Installation
The hydroxymethyl group at position 4 is converted to chloromethyl using phosphoryl chloride (POCl₃):
- Reagent : POCl₃ (2 equivalents)
- Solvent : Acetonitrile
- Temperature : 0°C to room temperature
- Time : 12–24 hours
- Yield : 75–85%
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the substitution of the hydroxyl group with chlorine.
Alternative Synthetic Pathways
Hantzsch Oxazole Synthesis Modifications
The classical Hantzsch method, which employs α-haloketones and amides, can be adapted for this synthesis:
- α-Haloketone Preparation : Synthesize 4-chloro-3-oxo-N-(4-fluoro-3-(trifluoromethyl)phenyl)butanamide.
- Cyclization : Heat in the presence of ammonium acetate to induce ring closure.
Challenges :
- Limited commercial availability of custom α-haloketones
- Competing side reactions due to electron-withdrawing trifluoromethyl group
Microwave-Assisted Synthesis
Microwave irradiation (MWI) enhances reaction kinetics and yield for oxazole formation ():
Optimized Parameters :
- Power: 300 W
- Temperature: 120°C
- Time: 10–15 minutes
- Solvent: Ethanol/water mixture
Advantages :
- 20–30% reduction in reaction time
- Improved purity profile
Critical Analysis of Synthetic Challenges
Regioselectivity Control
The meta-substituted trifluoromethyl and para-fluoro groups on the phenyl ring create electronic effects that influence cyclization:
| Electronic Factor | Impact on Synthesis |
|---|---|
| -CF₃ (strong -I) | Deactivates ring, slows nucleophilic attack |
| -F (-I, +M) | Ortho/para-directing but electron-withdrawing |
Mitigation Strategy :
- Use excess POCl₃ (1.5–2 eq) to drive chlorination to completion
- Employ high-boiling solvents (e.g., DMF) for prolonged reactions
Functional Group Compatibility
The trifluoromethyl group’s stability under acidic conditions is paramount:
| Condition | Result |
|---|---|
| Conc. HCl (rt) | No decomposition |
| H₂SO₄ (50°C) | Partial hydrolysis |
Comparative Data of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 98.5 | 18–24 h | >100 g |
| Hantzsch Modified | 60–68 | 95.2 | 48 h | <50 g |
| Microwave-Assisted | 82–88 | 97.8 | 15 min | Pilot-scale |
Industrial-Scale Considerations
Solvent Recovery Systems
- Acetonitrile recycling via distillation (bp 82°C)
- POCl₃ neutralization with aqueous NaHCO₃
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 4-Fluoro-3-CF₃-benzaldehyde | 450–600 |
| POCl₃ | 25–35 |
| Diacetyl monooxime | 120–150 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: The fluorinated phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole carboxylic acid.
Reduction: this compound amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anti-cancer agent. Its structural similarity to other known anticancer drugs suggests that it may inhibit tumor growth by interfering with cellular signaling pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the efficacy of various oxazole derivatives, including 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole, against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Cardiovascular Health
Research has indicated that compounds containing trifluoromethyl groups can influence lipid metabolism. This particular compound has been studied for its ability to reduce cholesterol and triglyceride levels in animal models.
Case Study: Lipid Regulation
In a controlled study, rats treated with this compound showed a notable decrease in serum cholesterol levels. The mechanism was attributed to the compound's ability to enhance hepatic lipid metabolism and excretion .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Significant cytotoxicity against cancer cell lines |
| Cardiovascular Health | Lipid metabolism regulation | Reduction in cholesterol and triglyceride levels |
| Pharmaceutical Research | Potential drug development | Structural analogs show promise in drug design |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variants of this compound are being explored for enhanced biological activity.
Case Study: Synthesis Optimization
A research team successfully developed a one-pot synthesis method for this oxazole derivative, significantly reducing production time while maintaining high yields. This method could facilitate further research into its applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 22091-40-3)
- Structure : Differs by replacing the 4-fluoro group with a trifluoromethyl group at the phenyl ring’s para position.
- The para-CF₃ group may enhance steric bulk compared to the target compound’s 3-CF₃/4-F arrangement.
- Applications: Used as a building block in medicinal chemistry, with noted commercial availability and pricing (e.g., €497/50 mg).
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
- Structure : Features a meta-trifluoromethylphenyl group instead of the target’s 4-fluoro-3-CF₃ substitution.
- Impact : The meta-CF₃ position may create distinct steric and electronic environments, affecting molecular planarity and intermolecular interactions (e.g., in crystal packing or protein binding).
4-Chloro-2-(trifluoromethyl)-1,3-oxazole (CAS 1240601-61-9)
- Structure : Lacks the chloromethyl and aryl substituents, with a chloro group directly on the oxazole ring.
- Impact : Reduced synthetic utility due to the absence of a reactive chloromethyl group. The electron-deficient oxazole core may exhibit different reactivity in cross-coupling reactions.
Heterocycle Core Modifications
Thiazole Analogs (e.g., 4-(CHLOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE)
- Structure : Replaces the oxazole’s oxygen with sulfur.
- Impact : Thiazoles generally exhibit higher polarizability and altered hydrogen-bonding capacity due to sulfur’s larger atomic radius. This can influence bioavailability and metabolic stability. For example, thiazole derivatives are often explored for antimicrobial activity.
- Safety : Thiazole derivatives may require specific handling precautions, as indicated by safety data sheets (e.g., GHS hazard statements).
Oxazoline Derivatives (e.g., 4-(4-(Chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole)
- Structure : Partially saturated oxazole ring (dihydrooxazole).
- Such compounds have shown acaricidal activity against Tetranychus cinnabarinus with LC₅₀ values <0.1 mg/L.
Halogen and Functional Group Variations
Bromo vs. Chloro Derivatives
Chloromethyl vs. Methylsulfanyl Substituents
Data Tables
Table 1: Key Properties of Comparable Compounds
Biological Activity
4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H7ClF3NO
- Molecular Weight : 261.63 g/mol
- CAS Number : 22091-40-3
The structural features of this compound, particularly the presence of the trifluoromethyl group and the oxazole ring, are believed to contribute significantly to its biological activity.
The biological activity of compounds containing oxazole rings and trifluoromethyl groups often involves several mechanisms:
- Enzyme Inhibition : Many oxazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterases (AChE). The trifluoromethyl group enhances enzyme binding due to its electron-withdrawing properties, which can stabilize interactions with target proteins .
- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators through enzyme inhibition .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related oxazole derivatives. For instance, a derivative with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.14 µM to 9.27 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Human Cervical Carcinoma (HeLa) | 5.0 |
| Colon Adenocarcinoma (CaCo-2) | 3.5 |
| Renal Cancer (RXF 486) | 1.14 |
| Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is supported by studies showing its effectiveness against AChE and COX enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 19.2 |
| Cyclooxygenase-2 (COX-2) | 10.4 |
These results indicate that modifications to the oxazole framework can lead to enhanced inhibitory potency.
Case Studies
- In Vitro Studies : A study involving various oxazole derivatives demonstrated that modifications at the para position significantly affected their cytotoxicity against cancer cells. The presence of fluorine atoms was linked to increased biological activity due to improved membrane permeability and interaction with target proteins .
- Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with their targets, revealing key binding interactions that could be exploited for drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of precursors such as β-chlorinated ketones or amides. For example, fluorinated phenyl groups can be introduced via Suzuki-Miyaura coupling using palladium catalysts under inert conditions (e.g., N₂ atmosphere) . The chloromethyl group is often added via nucleophilic substitution (e.g., using ClCH₂MgBr) at low temperatures (−20°C to 0°C) to minimize side reactions . Optimizing solvent polarity (e.g., THF vs. DMF) and stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) is critical for achieving yields >70% .
Q. How do the substituents (chloromethyl, fluoro, trifluoromethyl) influence the compound’s electronic properties and stability?
- Methodology : Computational analysis (DFT calculations) reveals that the trifluoromethyl group at the 3-position of the phenyl ring creates strong electron-withdrawing effects, lowering the HOMO energy (−6.8 eV) and enhancing oxidative stability . The chloromethyl group increases electrophilicity at the oxazole’s 4-position (Mulliken charge: +0.32), making it reactive toward nucleophiles. Fluorine’s ortho effect (C-F bond dipole) introduces steric hindrance, reducing π-π stacking in crystalline phases .
Q. What purification techniques are most effective for isolating high-purity samples of this compound?
- Methodology : Column chromatography using silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate, 8:2 to 6:4) effectively separates byproducts. Recrystallization from ethanol at −20°C yields crystals with ≥95% purity (verified by HPLC, C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?
- Methodology : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize testing using fluorescence polarization assays (e.g., for kinase inhibition) with ATP concentrations adjusted to Km values. Compare IC₅₀ under uniform buffer systems (e.g., Tris-HCl pH 7.5 vs. HEPES pH 7.4) and validate with X-ray crystallography of enzyme-ligand complexes .
Q. What strategies optimize the compound’s metabolic stability without compromising target binding affinity?
- Methodology : Introduce deuterium at the chloromethyl group (C-D isotope effect) to slow CYP450-mediated oxidation. Alternatively, replace the oxazole ring with a thiazole (bioisostere) to enhance metabolic resistance while maintaining π-stacking with aromatic residues in target proteins (ΔΔG binding ≤ 0.5 kcal/mol via docking simulations) .
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
- Methodology : Use QM/MM simulations (e.g., Gaussian 16 with B3LYP/6-31G*) to model transition states for SN2 reactions at the chloromethyl site. Compare activation energies (ΔG‡) for substitutions with amines vs. thiols. Validate predictions with kinetic studies (NMR monitoring at 25°C in DMSO-d₆) .
Q. What spectroscopic techniques best characterize the compound’s tautomeric forms in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
